![molecular formula C7H14ClN B2645476 2-Bicyclo[2.2.0]hexanylmethanamine;hydrochloride CAS No. 2413903-67-8](/img/structure/B2645476.png)
2-Bicyclo[2.2.0]hexanylmethanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[2.2.0]hexene (BCH) is a multimodal mechanophore that leverages its structural simplicity and relatively low molecular symmetry to demonstrate the idea of force-governed chemoselectivity .
Synthesis Analysis
The design of BCH involves changing the attachment points of pendant polymer chains, which results in the specific activation of different C–C bonds in BCH via sonication by externally applied force .Molecular Structure Analysis
The equilibrium structure of BCH and its two stable dimers were determined using RHF, B3LYP, and PBE0/6-311G** quantum chemical methods .Chemical Reactions Analysis
Each mode of activation in BCH results in a unique reaction, entailing retro-[2+2] cycloreversion, 1,3-allylic migration, and 4π-electrocyclic ring-opening reactions .Physical And Chemical Properties Analysis
The changes of substitution have minimal impact on the potential energy surface of parent BCH .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The preparation of 2-azabicyclo-[2.1.1]hexane hydrochloride demonstrates an effective batchwise, multigram synthesis. The key step involves an intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide, forming the [2.1.1]-bicyclic ring system. This process delivered a significant quantity of the material, indicating its scalability for research and industrial applications (Liao et al., 2016).
Antidepressant Biochemical Profile
A novel bicyclic compound, Wy-45,030, has been identified to exhibit a neurochemical profile predictive of antidepressant activity. This compound, which is an ethyl cyclohexanol derivative, inhibits rat brain imipramine receptor binding and synaptosomal monoamine uptake without inhibiting monoamine oxidase. Unlike tricyclic antidepressants, it does not exhibit antimuscarinic effects or significant affinity for various brain receptors, indicating a unique pathway for antidepressant efficacy devoid of common side effects (Muth et al., 1986).
Environmental Fate and Toxicity
Hexachlorocyclohexane isomers, including lindane, are extensively discussed in terms of their environmental fates and toxicities. These compounds, with their high volatility, have been found globally, even in pristine locations like the Arctic. The differential metabolism and persistence of various isomers underscore the importance of understanding the environmental impact of such chemicals. This review focuses on the selective degradation of α-HCH enantiomers in environmental matrices, highlighting the necessity for future research in this area (Willett et al., 1998).
Cyclopropanation and Bicyclic Syntheses
Intramolecular cyclopropanation of epichlorohydrin-derived unsaturated chlorohydrins has been developed as a method to achieve concise, stereoselective syntheses of bicyclo[3.1.0]hexan-2-ols and a bicyclo[4.1.0]heptan-2-ol. This process involves regioselective ring-opening of epichlorohydrin with allylic and homoallylic Grignard reagents, followed by lithium 2,2,6,6-tetramethylpiperidide-induced intramolecular cyclopropanation. The resulting unsaturated chlorohydrins provide a pathway for the synthesis of complex bicyclic structures (Hodgson et al., 2005).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-bicyclo[2.2.0]hexanylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c8-4-6-3-5-1-2-7(5)6;/h5-7H,1-4,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRLKCHWDINANE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C1CC2CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bicyclo[2.2.0]hexanylmethanamine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Iodo-2,4-dimethyl-6-{[4-(trifluoromethyl)benzyl]oxy}pyrimidine](/img/structure/B2645394.png)
![2-chloro-N-[3-chloro-4-(2-methylpropoxy)phenyl]pyridine-3-sulfonamide](/img/structure/B2645395.png)

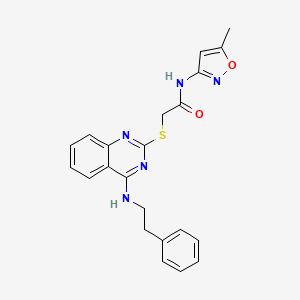
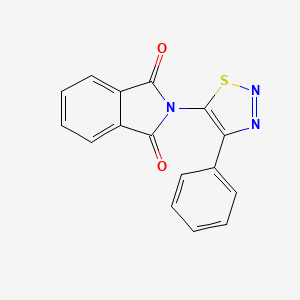
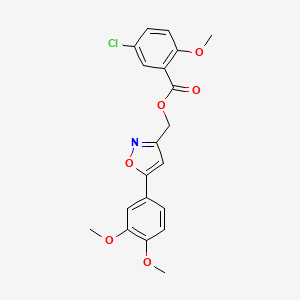
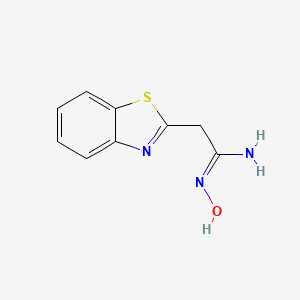
![tert-Butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate](/img/structure/B2645409.png)
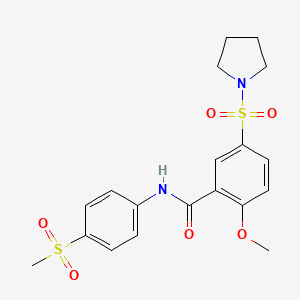
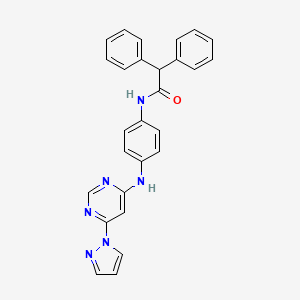
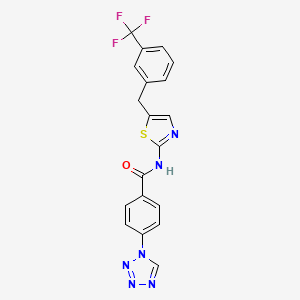
![3-Pentylbicyclo[1.1.1]pentan-1-amine](/img/structure/B2645414.png)
![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2645415.png)
